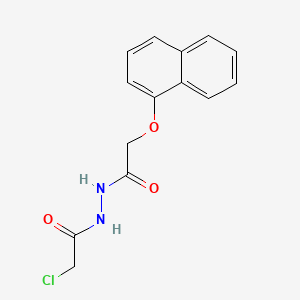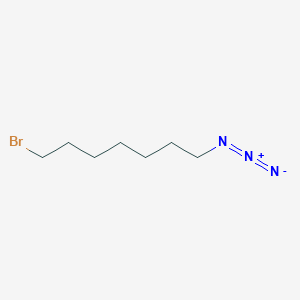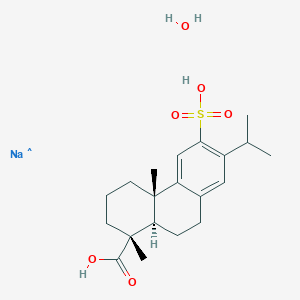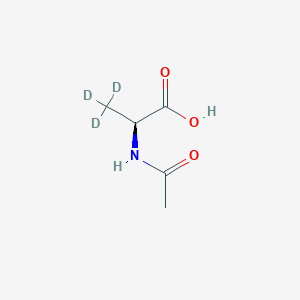
N-Acetyl-L-alanine-3,3,3-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanine-3,3,3-D3 is a deuterium-labeled form of N-Acetyl-L-alanine. This compound is used primarily as a biomarker in scientific research, particularly for prostate cancer . The deuterium labeling makes it useful in various analytical and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-alanine-3,3,3-D3 can be synthesized through the acetylation of L-alanine-3,3,3-D3. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanine-3,3,3-D3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Acetyl-L-alanine-3,3,3-D3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy for studying metabolic pathways.
Biology: Serves as a biomarker for prostate cancer, aiding in the diagnosis and monitoring of the disease.
Medicine: Utilized in metabolic research to study the effects of deuterium-labeled compounds on biological systems.
Industry: Employed in the development of diagnostic tools and analytical methods.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanine-3,3,3-D3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows for precise tracking and analysis of metabolic processes. The compound targets specific molecular pathways involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-alanine-3,3,3-D3: Another deuterium-labeled form of N-Acetyl-L-alanine, used for similar applications.
L-Alanine-3-13C: A carbon-13 labeled form of L-alanine, used in metabolic studies.
N-Acetyl-5-methoxytryptamine-α,α,β,β-d4: A deuterium-labeled form of melatonin, used in sleep and circadian rhythm research.
Uniqueness
N-Acetyl-L-alanine-3,3,3-D3 is unique due to its specific deuterium labeling, which provides enhanced stability and precision in analytical applications. This makes it particularly valuable in metabolic research and diagnostic applications .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3 |
InChI Key |
KTHDTJVBEPMMGL-SRQSVDBESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)
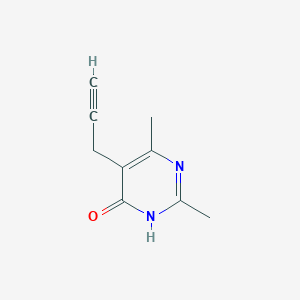

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)


![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
